4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS No.:
Cat. No.: VC17262840
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO2 |
|---|---|
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 4-acetyl-1,5-dimethylpyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H11NO2/c1-6-9(7(2)12)8(5-11)4-10(6)3/h4-5H,1-3H3 |
| Standard InChI Key | ZKCDQECYEKDVFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CN1C)C=O)C(=O)C |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The molecular formula of 4-acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde is C₁₀H₁₃NO₂, with a molar mass of 179.22 g/mol. The pyrrole core adopts a planar aromatic structure, with substituents influencing electronic distribution and reactivity. The acetyl group at position 4 introduces electron-withdrawing effects, while the methyl groups at positions 1 and 5 provide steric stabilization. The aldehyde moiety at position 3 enhances electrophilicity, facilitating nucleophilic additions or condensations .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molar Mass | 179.22 g/mol | |
| Density | ~1.12 g/cm³ (estimated) | – |
| Boiling Point | ~280–300°C (extrapolated) | – |
| Flash Point | >110°C |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: The aldehyde proton resonates as a singlet near δ 9.8–10.0 ppm, while the acetyl methyl group appears as a singlet at δ 2.4–2.6 ppm. Methyl groups at positions 1 and 5 exhibit signals at δ 2.1–2.3 ppm .
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¹³C NMR: The carbonyl carbon of the acetyl group is observed at δ 195–200 ppm, and the aldehyde carbon appears near δ 190 ppm. Aromatic carbons in the pyrrole ring resonate between δ 110–140 ppm .
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 179.1 [M+H]⁺, with fragmentation patterns corresponding to loss of acetyl (-60 amu) and formyl (-28 amu) groups .
Synthesis and Reaction Pathways
Vilsmeier-Haack Formylation
The synthesis of 4-acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde involves a Vilsmeier-Haack reaction, where a pre-functionalized pyrrole undergoes formylation at position 3. A representative procedure is adapted from methods used for analogous pyrrole-2-carbaldehydes :
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Step 1: A solution of 4-acetyl-1,5-dimethyl-1H-pyrrole in dichloroethane is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C.
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Step 2: The mixture is refluxed to generate the Vilsmeier reagent, which electrophilically substitutes the pyrrole at the activated position.
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Step 3: Quenching with aqueous sodium acetate yields the crude aldehyde, purified via flash chromatography (SiO₂, ethyl acetate/hexanes) .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Reaction Temperature | 0°C → Reflux | 75–85% |
| POCl₃ Equivalents | 1.2 eq | – |
| Purification Solvent | 20% EtOAc/Hexanes | – |
Side Reactions and Byproducts
Competing reactions include over-oxidation of the aldehyde to carboxylic acids or self-condensation under acidic conditions. These are mitigated by strict temperature control and rapid workup .
Applications in Materials and Pharmaceuticals
Fluorescent Dye Synthesis
The aldehyde group in 4-acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde reacts with amines or hydrazines to form Schiff bases, which are precursors to BODIPY (boron-dipyrromethene) dyes. These dyes exhibit high quantum yields and stability, making them suitable for bioimaging and optoelectronic devices .
Coordination Chemistry
The compound acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial activity. The acetyl and aldehyde groups provide binding sites for metal coordination .
| Code | Precautionary Statement |
|---|---|
| P101 | Seek medical advice if exposed |
| P102 | Keep away from children |
| P201 | Obtain safety instructions first |
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